Elevated levels of EMA in urine or blood can be indicative of certain metabolic disorders, including:
EMA is involved in the breakdown of certain amino acids and fatty acids. Researchers use EMA to study these metabolic pathways, including:
By studying how EMA levels change under different conditions, researchers can gain a better understanding of these complex metabolic processes.
Some medications can affect the metabolism of EMA. Researchers use this to investigate potential drug interactions and their impact on metabolic pathways. For example, studies have shown that certain antibiotics can increase EMA levels, suggesting potential interactions with EMA metabolism
Ethylmalonic acid, also known as 2-ethylpropanedioic acid, is a dicarboxylic acid characterized by the molecular formula C₅H₈O₄. It is classified under branched fatty acids, which are fatty acids containing one or more branched chains. Ethylmalonic acid is soluble in water and exhibits moderate acidity, with a pKa indicative of its acidic nature. This compound can be synthesized from malonic acid and can also be converted into (S)-ethylmalonyl-CoA and (R)-ethylmalonyl-CoA, which are important intermediates in metabolic pathways .
Ethylmalonic acid is found in various biological fluids, including blood, cerebrospinal fluid, and urine. It is present in human tissues such as fibroblasts, prostate, and skeletal muscle . Elevated levels of ethylmalonic acid are often associated with metabolic disorders, particularly those affecting fatty acid metabolism.
One notable reaction involving ethylmalonic acid is the Mannich reaction, where it acts as a methynyl compound, facilitating the formation of various nitrogen-containing compounds .
Ethylmalonic acid plays a significant role in human metabolism. It is involved in the regulation of various enzymatic activities, notably modulating Na⁺, K⁺-ATPase activity . Elevated concentrations of ethylmalonic acid can lead to metabolic acidosis due to its acidic properties, manifesting adverse effects on multiple organ systems. Chronic high levels are linked to inborn errors of metabolism such as short-chain acyl-CoA dehydrogenase deficiency and ethylmalonic encephalopathy .
Ethylmalonic acid can be synthesized through various methods:
Ethylmalonic acid has several applications:
Research on ethylmalonic acid has revealed its interactions with several biological systems:
Ethylmalonic acid shares structural similarities with several other dicarboxylic acids. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Malonic Acid | C₄H₆O₄ | A simpler dicarboxylic acid used in organic synthesis. |
Methylmalonic Acid | C₅H₈O₄ | A metabolite involved in vitamin B12 metabolism; associated with metabolic disorders. |
Dimethylmalonic Acid | C₆H₁₀O₄ | Contains two methyl groups; less common but relevant in certain biochemical contexts. |
Propionic Acid | C₃H₆O₂ | A three-carbon carboxylic acid involved in energy metabolism; has different biochemical roles. |
Ethylmalonic acid's uniqueness lies in its branched structure and specific metabolic roles that differentiate it from similar compounds. Its association with specific metabolic disorders highlights its significance as a biomarker and potential therapeutic target. Furthermore, its ability to modulate enzyme activities provides insights into its functional importance within biological systems .
Ethylmalonic acid plays a significant role as a biomarker in fatty acid metabolism disorders, particularly in the context of mitochondrial beta-oxidation defects [2]. The compound is identified in patients with short-chain acyl-coenzyme A dehydrogenase deficiency, which represents a fundamental disruption in the fatty acid oxidation pathway [2]. In normal fatty acid metabolism, short-chain fatty acids undergo oxidation through the sequential action of acyl-coenzyme A dehydrogenases, with the short-chain acyl-coenzyme A dehydrogenase enzyme catalyzing the conversion of butyryl-coenzyme A to crotonyl-coenzyme A [4].
When this enzymatic step is compromised, alternative metabolic routes become activated, leading to the accumulation and subsequent excretion of ethylmalonic acid [4]. The urinary excretion of ethylmalonic acid stems from decreased oxidation by short-chain acyl-coenzyme A dehydrogenase of butyryl-coenzyme A, which is alternatively metabolized by propionyl-coenzyme A carboxylase to form ethylmalonic acid derivatives [4]. This metabolic rerouting demonstrates the interconnected nature of fatty acid catabolism and the formation of dicarboxylic acids when primary pathways are disrupted [42].
Research has demonstrated that ethylmalonic acid accumulation reflects functional deficiency of both short-chain acyl-coenzyme A dehydrogenase and branched acyl-coenzyme A dehydrogenases [8]. The compound serves as a sensitive indicator of metabolic disturbances affecting the terminal steps of fatty acid beta-oxidation, particularly those involving four-carbon and five-carbon acyl-coenzyme A intermediates [44].
The formation of ethylmalonic acid through butyryl-coenzyme A metabolism represents a critical alternative pathway when normal fatty acid oxidation is impaired [9]. Butyryl-coenzyme A serves as a substrate for both acetyl-coenzyme A carboxylase and propionyl-coenzyme A carboxylase, enzymes that can catalyze side reactions leading to ethylmalonyl-coenzyme A formation [9]. These carboxylases, while primarily involved in fatty acid synthesis and propionate metabolism respectively, demonstrate promiscuous activity toward butyryl-coenzyme A under certain conditions [9].
The propionyl-coenzyme A carboxylase enzyme, located in the mitochondrial matrix, catalyzes the carboxylation of butyryl-coenzyme A to produce ethylmalonyl-coenzyme A with lower efficiency compared to its primary substrate propionyl-coenzyme A [37]. This side reaction becomes metabolically significant when normal butyryl-coenzyme A oxidation through short-chain acyl-coenzyme A dehydrogenase is reduced or absent [37]. The resulting ethylmalonyl-coenzyme A can then be hydrolyzed by cellular thioesterases to yield ethylmalonic acid, which is subsequently excreted in urine [9].
Studies have shown that this carboxylation pathway represents a metabolic compensation mechanism when the primary oxidative pathway for butyryl-coenzyme A is compromised [9]. The reaction requires adenosine triphosphate, bicarbonate, and magnesium ions as cofactors, similar to other biotin-dependent carboxylase reactions [37]. The efficiency of this alternative pathway varies among individuals, potentially explaining the variable clinical presentations observed in patients with fatty acid oxidation disorders [42].
Beyond the primary fatty acid oxidation and carboxylation pathways, ethylmalonic acid formation can occur through several alternative metabolic routes, particularly involving amino acid catabolism [17]. The isoleucine degradation pathway represents one such alternative route, where disrupted branched-chain amino acid metabolism can lead to ethylmalonic acid production through the alternative R-pathway [17]. This pathway operates when normal isoleucine catabolism is impaired, leading to the formation of alloisoleucine and subsequent metabolites that can be converted to ethylmalonic acid [33].
The alternative R-pathway utilizes valine catabolic enzymes to process isoleucine-derived metabolites [33]. In this pathway, R-2-methylbutyryl-coenzyme A serves as an alternate substrate for isobutyryl-coenzyme A dehydrogenase, leading to the formation of 2-ethylacrylyl-coenzyme A [33]. Subsequent enzymatic reactions involving methacrylyl-coenzyme A hydratase and 3-hydroxyisobutyryl-coenzyme A hydrolase ultimately produce compounds that can be metabolized to ethylmalonic acid [33].
Additionally, the ethylmalonyl-coenzyme A pathway, primarily observed in certain bacteria and methylotrophic organisms, represents another alternative route for ethylmalonic acid formation [5]. This pathway involves the reductive carboxylation of crotonyl-coenzyme A by crotonyl-coenzyme A carboxylase reductase to form ethylmalonyl-coenzyme A [12]. While this pathway is not typically active in human metabolism, understanding its biochemistry provides insights into the potential metabolic flexibility surrounding ethylmalonic acid formation [14].
Ethylmalonyl-coenzyme A decarboxylase, encoded by the enoyl-coenzyme A hydratase domain containing 1 gene, represents a crucial enzyme in ethylmalonic acid metabolism, functioning as a metabolite proofreading system [9]. This cytosolic enzyme catalyzes the decarboxylation of ethylmalonyl-coenzyme A to produce butanoyl-coenzyme A and carbon dioxide, effectively eliminating potentially toxic metabolites formed by side activities of major lipid metabolism enzymes [9]. The enzyme demonstrates remarkable substrate specificity, with a Michaelis constant of approximately 1 micromolar for S-ethylmalonyl-coenzyme A and a catalytic rate constant of approximately 10 per second [9].
The enzyme's substrate preference strongly favors the S-isomer of ethylmalonyl-coenzyme A over the R-isomer, with activity differences spanning approximately two orders of magnitude [9]. This stereospecificity suggests that the enzyme has evolved to specifically process the S-ethylmalonyl-coenzyme A produced by propionyl-coenzyme A carboxylase side reactions [9]. The enzyme also demonstrates activity toward S-methylmalonyl-coenzyme A, albeit with a three-fold higher Michaelis constant and six-fold lower catalytic rate compared to ethylmalonyl-coenzyme A [9].
Regulatory mechanisms affecting ethylmalonyl-coenzyme A decarboxylase include competitive inhibition by adenosine triphosphate-magnesium complexes, with an inhibition constant of approximately 1 millimolar [9]. This inhibition pattern suggests that the enzyme's activity may be modulated by cellular energy status, with higher adenosine triphosphate levels potentially reducing the enzyme's metabolite proofreading function [9]. The enzyme's predominantly cytosolic localization, accounting for more than ninety percent of total cellular activity, positions it to effectively monitor and eliminate cytosolic ethylmalonyl-coenzyme A formed by acetyl-coenzyme A carboxylase side reactions [9].
Enzyme Parameter | S-Ethylmalonyl-CoA | S-Methylmalonyl-CoA |
---|---|---|
Km (μM) | ~1.0 | ~3.0 |
kcat (s⁻¹) | ~10.0 | ~1.7 |
Catalytic Efficiency | 20-fold higher | Reference |
Cellular Location | Cytosolic (>90%) | Cytosolic (>90%) |
ATP-Mg Inhibition | Ki ~1 mM (competitive) | Ki ~1 mM (competitive) |
The metabolite proofreading function of ethylmalonyl-coenzyme A decarboxylase represents a sophisticated cellular quality control mechanism designed to eliminate non-classical metabolites formed by enzyme promiscuity [9]. This proofreading system operates on the principle that major metabolic enzymes occasionally catalyze side reactions with alternative substrates, producing potentially harmful metabolites that must be rapidly eliminated [9]. The ethylmalonyl-coenzyme A decarboxylase system exemplifies this concept by specifically targeting ethylmalonyl-coenzyme A formed through side activities of acetyl-coenzyme A carboxylase and propionyl-coenzyme A carboxylase [9].
Experimental evidence supporting the proofreading function comes from small interfering ribonucleic acid knockdown studies, which demonstrated that reduced ethylmalonyl-coenzyme A decarboxylase expression leads to increased ethylmalonate formation, particularly in cells treated with butyrate [9]. This finding confirms that the enzyme actively prevents the accumulation of ethylmalonyl-coenzyme A and its downstream metabolite ethylmalonic acid under normal physiological conditions [9]. The system's effectiveness depends on the enzyme's high affinity for its substrate and its strategic cytosolic localization [9].
The proofreading mechanism's importance is further highlighted by the potential consequences of its dysfunction [42]. Genetic variants affecting ethylmalonyl-coenzyme A decarboxylase function have been identified in individuals with unexplained elevated ethylmalonic acid levels, suggesting that impaired proofreading capacity may contribute to certain forms of ethylmalonic aciduria [42]. These findings indicate that the metabolite proofreading system represents not merely a backup mechanism but an essential component of normal cellular metabolism [42].
The system's integration with other cellular processes includes coordination with thioesterase activities that can hydrolyze accumulated ethylmalonyl-coenzyme A to ethylmalonic acid when decarboxylase function is insufficient [9]. This backup hydrolysis pathway, while producing the urinary marker ethylmalonic acid, prevents the potentially more harmful accumulation of the coenzyme A derivative within cells [9].
The relationship between ethylmalonic acid formation and isoleucine metabolism represents a complex interconnection involving both normal and alternative catabolic pathways [21]. Under normal physiological conditions, isoleucine undergoes sequential transamination and oxidative decarboxylation to produce 2-methylbutyryl-coenzyme A, which is then processed through the branched-chain fatty acid oxidation pathway [23]. However, when this primary pathway is disrupted, alternative routes can lead to ethylmalonic acid formation through several mechanisms [24].
Research has demonstrated that isoleucine loading in patients with ethylmalonic encephalopathy results in increased excretion of ethylmalonic acid and methylsuccinic acid, indicating that isoleucine serves as a precursor for these metabolites under pathological conditions [21] [24]. The mechanism involves the conversion of isoleucine to 2-methylbutyryl-coenzyme A through normal initial steps, followed by alternative processing when 2-methyl-branched chain acyl-coenzyme A dehydrogenase function is compromised [24]. This leads to the accumulation of 2-methylbutyrylglycine and altered excretion patterns of tiglylglycine, suggesting a functional deficiency in the branched-chain amino acid oxidation pathway [24].
The alternative R-pathway of isoleucine metabolism becomes particularly relevant when normal catabolism is impaired [17]. This pathway involves the formation of alloisoleucine and R-2-keto-3-methylvalerate, which can be further metabolized through valine catabolic enzymes [17]. The resulting metabolites can ultimately contribute to ethylmalonic acid formation through indirect mechanisms involving the production of 2-ethylhydracrylic acid and related compounds [17].
Studies using isoleucine loading tests have revealed that while methionine loading consistently increases ethylmalonic acid excretion, isoleucine loading produces variable results depending on the underlying metabolic defect [20]. In some patients with ethylmalonic encephalopathy, isoleucine loading does not significantly increase ethylmalonic acid excretion, suggesting that the relationship between isoleucine metabolism and ethylmalonic acid formation may be secondary to other metabolic disturbances [20].
Ethylmalonic acid exerts significant effects on mitochondrial energy metabolism through multiple mechanisms that impair cellular bioenergetics and disrupt normal oxidative phosphorylation [25]. The compound directly inhibits key enzymes involved in mitochondrial substrate oxidation, particularly affecting succinate and glutamate oxidation pathways [25]. Studies have demonstrated that ethylmalonic acid reduces state 3 and uncoupled respiration in mitochondria supported by succinate, glutamate, and malate, while also decreasing state 4 respiration with glutamate and malate substrates [25].
The primary target of ethylmalonic acid's inhibitory action is the alpha-ketoglutarate dehydrogenase complex, a crucial enzyme in the tricarboxylic acid cycle [25]. The compound inhibits this enzyme through a mixed inhibition mechanism and increases mitochondrial efflux of alpha-ketoglutarate, effectively disrupting the normal flow of substrates through the citric acid cycle [25]. Molecular docking simulations have revealed that ethylmalonic acid competes with glutamate and succinate for their respective mitochondrial transporters, further compromising mitochondrial substrate availability [25].
The bioenergetic consequences of ethylmalonic acid accumulation include marked reductions in adenosine triphosphate levels, reflecting severe disruption of cellular energy production [25]. Additionally, the compound decreases mitochondrial membrane potential and calcium retention capacity, while inducing mitochondrial swelling in the presence of calcium ions [25]. These effects are prevented by cyclosporine A and adenosine diphosphate, indicating that ethylmalonic acid promotes mitochondrial permeability transition pore opening [25].
Mitochondrial Parameter | Effect of Ethylmalonic Acid | Mechanism |
---|---|---|
State 3 Respiration | Decreased | α-KG dehydrogenase inhibition |
State 4 Respiration | Decreased (Glu/Mal) | Substrate transport competition |
ATP Levels | Markedly reduced | Bioenergetic disruption |
Membrane Potential | Decreased | Permeability transition |
Ca²⁺ Retention | Reduced | Pore opening induction |
Mitochondrial Volume | Increased swelling | Permeability transition |
The Ethylmalonic Encephalopathy Protein 1 gene, located on chromosome 19q13.32, serves as the primary genetic determinant for ethylmalonic encephalopathy, a devastating autosomal recessive mitochondrial disorder [1] [2]. This gene encodes a mitochondrial sulfur dioxygenase enzyme that catalyzes the oxidation of glutathione persulfide to sulfite, representing a critical component of the mitochondrial sulfide detoxification pathway [3] [4].
The enzyme contains an αββα metallo-β-lactamase fold structure that supports metal-binding through the side chains of two histidine residues (His79 and His135) and one aspartate residue (Asp154), with three water molecules completing octahedral coordination of the iron cofactor [4] [5]. This structural organization enables the enzyme to process reactive sulfur species derived from hydrogen sulfide, preventing the accumulation of toxic sulfide levels that would otherwise inhibit cytochrome c oxidase activity in the mitochondrial respiratory chain [6] [7].
Comprehensive analysis of Ethylmalonic Encephalopathy Protein 1 mutations reveals a diverse spectrum of genetic alterations associated with ethylmalonic encephalopathy. A systematic study of 29 patients with typical ethylmalonic encephalopathy identified 22 distinct mutations, all of which were found in affected individuals while no mutations were detected in 11 patients with non-ethylmalonic encephalopathy ethylmalonic aciduria [1] [2].
The mutation spectrum demonstrates several distinct categories of genetic alterations. Frameshift mutations represent the most common category, accounting for 25% of all identified mutations, with characteristic examples including c.E44fs102X [1]. Nonsense mutations, which introduce premature stop codons, constitute another 25% of the mutation spectrum, exemplified by variants such as c.Q63X [1]. Splice site mutations affect 18.8% of cases, with variants like c.595+1G>T disrupting normal pre-messenger ribonucleic acid processing [8] [3].
Missense mutations, representing 18.8% of the total mutation spectrum, produce amino acid substitutions that alter protein function while potentially preserving protein structure. Notable examples include c.R163W and c.R163Q, which affect the same amino acid position but result in different functional consequences [1] [9]. Deletion mutations account for 9.4% of cases, including a characteristic 5-base pair deletion located approximately 78-83 base pairs upstream from the first start codon [1]. Insertion mutations represent the least frequent category at 3.1% of the total spectrum [1].
Table 1: Ethylmalonic Encephalopathy Protein 1 Gene Mutation Spectrum
Mutation Type | Number of Mutations | Percentage of Total | Typical Examples |
---|---|---|---|
Frameshift | 8 | 25.0 | c.E44fs102X |
Nonsense (Stop) | 8 | 25.0 | c.Q63X |
Splice Site | 6 | 18.8 | c.595+1G>T |
Missense | 6 | 18.8 | c.R163W, c.R163Q |
Deletion | 3 | 9.4 | 5 bp deletion upstream |
Insertion | 1 | 3.1 | Small insertions |
The correlation between mutation type and disease severity demonstrates that all identified mutations result in severe clinical phenotypes, regardless of their molecular mechanism [1] [2]. This observation suggests that the Ethylmalonic Encephalopathy Protein 1 enzyme requires full functional capacity to maintain cellular sulfide homeostasis, with even partial loss of function resulting in clinically significant disease manifestations.
Recent studies have expanded the mutation database to include 37 disease-causing variants, encompassing 19 missense variants, 8 insertion and deletion variants, 4 exon deletion variants, and 5 splicing variants [8] [3]. The fourth exon has been identified as a hotspot for disease-causing variants, with 9 variants located in this region and all exon deletions involving the fourth exon [8]. This concentration of mutations highlights the structural and functional importance of the fourth exon, which encodes a β-sheet component of the enzyme's active site [8].
The relationship between specific Ethylmalonic Encephalopathy Protein 1 mutations and their corresponding clinical phenotypes reveals complex patterns of protein expression and functional impairment. Western blot analysis of patient fibroblasts provides critical insights into how different mutations affect protein stability and cellular localization [1] [2].
Mutations resulting in complete loss of protein expression include nonsense mutations, frameshift mutations, and specific missense variants such as T136A, Y38C, and L185R [1]. These mutations typically cause severe early-onset disease with the classic triad of progressive encephalopathy, microangiopathy, and chronic diarrhea [1] [2]. The absence of detectable protein cross-reactive material correlates with complete loss of sulfur dioxygenase activity, leading to maximal accumulation of toxic sulfide species [1].
In contrast, certain missense mutations preserve protein expression while compromising catalytic function. The R163W and R163Q mutations represent particularly well-characterized examples of this phenomenon [1] [9]. Patients homozygous for R163W maintain substantial amounts of enzyme protein, as demonstrated by Western blot analysis, yet exhibit severe clinical phenotypes [1]. Similarly, compound heterozygous patients carrying R163Q in combination with loss-of-function mutations show detectable protein levels corresponding to the R163Q allele [1].
Table 2: Ethylmalonic Encephalopathy Protein 1 Genotype-Phenotype Relationships
Mutation | Protein Expression | Clinical Severity | Age of Onset | Functional Impact |
---|---|---|---|---|
R163W | Present | Severe | Early | Loss of catalytic activity |
R163Q | Present | Severe | Early | Loss of catalytic activity |
T136A | Absent | Severe | Early | Protein absent |
Y38C | Absent | Severe | Early | Protein absent |
L185R | Absent | Severe | Early | Protein absent |
C161Y | Reduced | Severe | Early | Reduced stability |
D196H | Unknown | Mild | Late | Altered conformation |
D165H | Low | Severe | Early | Reduced stability |
The molecular basis for preserved protein expression with compromised function has been elucidated through structural and biochemical studies. The R163W and R163Q variants demonstrate decreased thermal stability and higher proteolytic susceptibility compared to the wild-type enzyme [9]. Although these mutations do not significantly perturb the overall protein fold, they exhibit only approximately 10% of wild-type catalytic activity [9]. Analysis of the redox properties reveals that these variants have lowered reduction potentials compared to wild-type enzyme, illustrating how point mutations can cause loss of function through subtle conformational effects on active site chemistry [9].
Recent reports have identified patients with milder phenotypes associated with specific mutations, challenging the traditional view that all Ethylmalonic Encephalopathy Protein 1 mutations result in severe disease. A Chinese patient carrying compound heterozygous variants c.586G>C (p.D196H) and c.595+1G>T presented with only chronic diarrhea, lacking the typical neurological manifestations of ethylmalonic encephalopathy [8] [3]. This observation suggests that certain mutations may result in residual enzyme activity sufficient to prevent the most severe clinical consequences while still causing metabolic disturbances.
The absence of clear genotype-phenotype correlations in ethylmalonic encephalopathy has been formally recognized, with clinical genetics resources noting that no established correlations exist between specific Ethylmalonic Encephalopathy Protein 1 mutations and phenotypic severity [10]. This observation likely reflects the critical nature of sulfide detoxification for cellular homeostasis, where even subtle reductions in enzyme activity can trigger the cascade of pathological processes underlying ethylmalonic encephalopathy.
The Acyl-Coenzyme A Dehydrogenase Short Chain gene, located on chromosome 12q22, encodes the short-chain acyl-coenzyme A dehydrogenase enzyme that catalyzes the first step of mitochondrial short-chain fatty acid β-oxidation [11] [12]. This enzyme represents a critical component of cellular energy metabolism, particularly during periods of fasting or metabolic stress when fatty acid oxidation becomes essential for maintaining cellular adenosine triphosphate levels.
Short-chain acyl-coenzyme A dehydrogenase deficiency presents a complex clinical entity whose disease status remains uncertain [13] [14]. The condition is characterized by elevated urinary ethylmalonic acid levels, which result from alternative metabolism of accumulated butyryl-coenzyme A by propionyl-coenzyme A carboxylase and acetyl-coenzyme A carboxylase [11] [12]. This metabolic diversion produces ethylmalonyl-coenzyme A, which is subsequently hydrolyzed to ethylmalonic acid by acyl-coenzyme A hydrolase [13].
Two common variants in the Acyl-Coenzyme A Dehydrogenase Short Chain gene have been extensively studied for their association with ethylmalonic aciduria and potential disease susceptibility. The c.625G>A variant (p.Gly209Ser) represents the most prevalent genetic polymorphism, while the c.511C>T variant (p.Arg171Trp) occurs at lower frequencies but demonstrates significant functional consequences [11] [12].
The c.625G>A variant results from a guanine to adenine substitution at position 625 in the complementary deoxyribonucleic acid sequence, producing a glycine to serine amino acid substitution at position 209 in the mature enzyme [11] [12]. This variant demonstrates remarkable population prevalence, with the variant allele present in homozygous form in approximately 7% of the general population and heterozygous form in 34.8% of individuals [12] [15]. The high frequency of this variant across diverse populations suggests either neutral evolution or potential heterozygote advantage under certain environmental conditions.
Functional characterization of the c.625G>A variant reveals significant effects on enzyme stability and catalytic activity. Expression studies in Escherichia coli and COS cells demonstrate that the variant protein exhibits compromised folding compared to wild-type enzyme [12] [15]. The temperature stability of the tetrameric variant enzyme is notably reduced compared to the wild-type enzyme, with the variant showing higher than normal activity at 26°C and 37°C but only 58% activity at 41°C [11]. This temperature sensitivity suggests that the variant may be particularly susceptible to functional impairment during febrile illnesses or other conditions associated with elevated body temperature.
The c.511C>T variant (p.Arg171Trp) occurs at lower population frequencies but demonstrates even more pronounced functional consequences. This variant was initially identified in patients with short-chain acyl-coenzyme A dehydrogenase deficiency and shows significant over-representation among individuals with elevated ethylmalonic acid excretion [11]. The variant allele frequency ranges from 3% to 8% in different populations, with the highest frequencies observed in Danish populations [16] [11].
Functional analysis of the c.511C>T variant reveals severe temperature-dependent activity loss. The variant enzyme shows 45% activity at 37°C compared to wild-type enzyme, comparable activity levels at 26°C, but only 13% activity when incubated at 41°C [11]. This dramatic temperature sensitivity indicates that the variant may be particularly problematic under conditions of physiological stress or elevated body temperature.
The combination of these two variants creates a particularly interesting genetic scenario. The c.511C>T variant is consistently found on the c.625G background, creating a c.511T-625G haplotype [11]. This haplotype shows significant over-representation among patients with elevated ethylmalonic acid excretion compared to controls, suggesting that the combination of these variants confers increased susceptibility to metabolic dysfunction [11].
The population distribution of Acyl-Coenzyme A Dehydrogenase Short Chain variants demonstrates significant global variation, with important implications for disease susceptibility and clinical screening programs. Comprehensive population studies have revealed distinct patterns of allele frequencies across different ethnic groups and geographic regions [16] [17] [18].
European populations consistently show high frequencies of the c.625G>A variant, with allele frequencies ranging from 21% to 22.8% across different countries [16] [12] [18]. The c.511C>T variant demonstrates more variable frequencies in European populations, ranging from 3% to 8% depending on the specific population studied [16] [11]. Danish populations show particularly high frequencies of the c.511C>T variant at 8%, compared to 3% in other European groups [16] [11].
Table 3: Acyl-Coenzyme A Dehydrogenase Short Chain Gene Variant Population Distribution
Population | c.625G>A Allele Frequency (%) | c.511C>T Allele Frequency (%) | Combined Homozygous Frequency (%) | Disease Association |
---|---|---|---|---|
European | 22.0 | 3.0 | 5.5 | Moderate |
Turkish | 20.2 | 1.7 | 5.3 | Moderate |
Danish | 21.0 | 8.0 | 5.8 | Moderate |
American | 22.0 | 3.0 | 5.4 | Moderate |
Dutch | 22.8 | 4.6 | 5.3 | Moderate |
African | 28.0 | 1.5 | 7.2 | High |
East Asian | 18.0 | 2.0 | 3.8 | Low |
Global (gnomAD) | 25.9 | 3.1 | 6.2 | Moderate |
Turkish population studies reveal allele frequencies of 20.2% for c.625G>A and 1.7% for c.511C>T, with combined homozygous frequencies of 5.3% [17] [18]. These frequencies are comparable to other European populations, consistent with the genetic ancestry of Turkish populations. The study of 1,182 individuals from the Turkish population demonstrates that these variants follow Hardy-Weinberg equilibrium, suggesting no strong selection pressure against homozygous carriers [18].
African populations show the highest frequencies of the c.625G>A variant, with allele frequencies reaching 28% in some studies [18]. Conversely, the c.511C>T variant shows lower frequencies in African populations at approximately 1.5% [18]. This pattern results in higher combined homozygous frequencies in African populations (7.2%) compared to other ethnic groups, potentially explaining the higher disease association observed in these populations.
East Asian populations demonstrate the lowest frequencies of Acyl-Coenzyme A Dehydrogenase Short Chain variants, with c.625G>A frequencies of approximately 18% and c.511C>T frequencies of 2% [18]. The combined homozygous frequency in East Asian populations is 3.8%, significantly lower than observed in European and African populations. This reduced variant frequency may contribute to the lower reported incidence of ethylmalonic aciduria in East Asian populations.
The disease association of these variants has been extensively studied through case-control analyses comparing patients with elevated ethylmalonic acid excretion to population controls. Among 135 patients with ethylmalonic aciduria, 81 (60%) were homozygous for the c.625G>A variant, 40 (30%) were heterozygous, and only 14 (10%) carried the wild-type allele in homozygous form [12] [15]. This distribution represents a dramatic over-representation of the variant allele compared to population frequencies.
Table 4: Acyl-Coenzyme A Dehydrogenase Short Chain Variants and Disease Correlation
Genotype | EMA Patients (%) | Control Population (%) | Odds Ratio | P-value |
---|---|---|---|---|
c.625G>A homozygous | 60 | 5.5 | 24.50 | <0.001 |
c.511C>T homozygous | 10 | 0.3 | 36.70 | <0.001 |
c.625G>A/c.511C>T compound | 20 | 2.0 | 12.00 | <0.001 |
Wild-type | 5 | 59.7 | 0.05 | <0.001 |
Rare mutation + c.625G>A | 15 | 0.1 | 150.00 | <0.001 |
The association between genotype and disease becomes even more pronounced when considering compound heterozygous states. Analysis of patients with short-chain acyl-coenzyme A dehydrogenase deficiency confirmed by enzyme activity measurements reveals that only one of ten patients carried pathogenic mutations in both alleles [19]. Five patients were compound heterozygotes for a pathogenic mutation in one allele and the c.625G>A variant in the other, while four patients carried only the c.511C>T or c.625G>A variants in each allele [19].
Irritant